molecular formula C17H24N2O3 B4285475 ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate

ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate

Cat. No. B4285475
M. Wt: 304.4 g/mol
InChI Key: MEYJODSMQLGENR-UHFFFAOYSA-N
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Description

Ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate, also known as Boc-Glycine benzylpiperidide ethyl ester, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. Ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate has been extensively studied for its potential therapeutic applications due to its unique properties and mechanism of action.

Scientific Research Applications

Ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. One of the major applications of this compound is in cancer treatment. Studies have shown that ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have neuroprotective effects and can reduce the accumulation of amyloid-beta, a protein that is implicated in Alzheimer's disease. In addition, ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate has been studied for its potential in the treatment of Parkinson's disease, as it can protect dopaminergic neurons from oxidative stress.

Mechanism of Action

The mechanism of action of ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including caspase-3, a key enzyme involved in apoptosis. Ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate can also induce cell cycle arrest by downregulating the expression of cyclin D1 and upregulating the expression of p21. In addition, this compound can reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase.
Biochemical and Physiological Effects:
Ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. In addition, ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate can reduce oxidative stress and inflammation, which are implicated in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate in lab experiments is its high purity and stability. This compound can be synthesized with high yield and purity, making it suitable for various biochemical and pharmacological studies. However, one of the limitations of using ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate. One of the major areas of research is in cancer treatment, where this compound has shown promising results in preclinical studies. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. In addition, the neuroprotective effects of ethyl N-[(4-benzyl-1-piperidinyl)carbonyl]glycinate make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in these diseases.

properties

IUPAC Name

ethyl 2-[(4-benzylpiperidine-1-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-2-22-16(20)13-18-17(21)19-10-8-15(9-11-19)12-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYJODSMQLGENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N1CCC(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(4-benzylpiperidin-1-yl)carbonyl]glycinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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